ADU-S100 enantiomer (Ammonium salt)

Immuno-oncology STING pathway Negative control

STING pathway researchers frequently lack validated, stereochemically defined negative controls to confirm target specificity. ADU-S100 enantiomer (ammonium salt) resolves this gap as the less active stereoisomer of clinical agonist ADU-S100 (MIW815), sharing an identical CDN backbone while exhibiting quantifiably lower STING agonism. • Ammonium salt formulation provides aqueous solubility, enabling DMSO-free assay conditions. • Serves as matched negative control in innate immune activation studies, controlling for non-specific CDN or counterion effects. • Consistent batch purity supports reproducible experimental design across long-term studies.

Molecular Formula C20H30N12O10P2S2
Molecular Weight 724.6 g/mol
Cat. No. B12421989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADU-S100 enantiomer (Ammonium salt)
Molecular FormulaC20H30N12O10P2S2
Molecular Weight724.6 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N
InChIInChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1
InChIKeyVZYXAGGQHVUTHM-QYUKNOIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADU-S100 Enantiomer Ammonium Salt Overview


ADU-S100 enantiomer (Ammonium salt), also known as MIW815 enantiomer ammonium salt, is a synthetic cyclic dinucleotide (CDN) derivative that functions as a weak agonist of the Stimulator of Interferon Genes (STING) protein [1]. Its chemical formula is C20H27N11O10P2S2, with a molecular weight of approximately 707.57 to 724.60 g/mol . Unlike its highly active Rp,Rp-diastereomer (ADU-S100, which has advanced to clinical trials), this enantiomer is specifically identified as the 'less active' form, making it a crucial research tool for establishing specificity and serving as a negative control in STING pathway studies [1].

Why ADU-S100 Enantiomer Is Not Interchangeable


Substituting ADU-S100 enantiomer (Ammonium salt) with its active diastereomer ADU-S100 (MIW815) or other CDN STING agonists is not scientifically valid due to its distinct stereochemistry, which results in quantifiably different biological activity. The compound is consistently and explicitly described as the 'less active enantiomer' of ADU-S100, a feature that makes it uniquely suited for specific research applications, particularly as a negative control, but entirely unsuitable for studies aiming to elicit a maximal STING-dependent immune response [1]. Furthermore, the ammonium salt form imparts specific solubility and stability characteristics (e.g., solubility in water) that differentiate it from the free acid or disodium salt forms, which can significantly impact experimental design and reproducibility [2].

ADU-S100 Enantiomer Differentiation Guide


Enantiomer-Specific Activity Profile

ADU-S100 enantiomer (Ammonium salt) is the 'less active enantiomer' of the STING agonist ADU-S100 (Rp,Rp-diastereomer), a finding that directly defines its primary role in research [1][2]. In contrast, the active Rp,Rp-diastereomer induces significantly higher type I IFN production compared to the Rp/Sp dithio diastereoisomers or the endogenous ligand c-di-AMP [3].

Immuno-oncology STING pathway Negative control

Activity Compared to Endogenous Ligands

While direct comparative data for the enantiomer is sparse, the active ADU-S100 molecule provides a crucial baseline for understanding the enantiomer's differentiated role. In vitro studies demonstrate that ADU-S100 induces significantly higher levels of IFN-α when compared to ML cGAMP, an endogenous STING ligand [1][2]. The ADU-S100 enantiomer, being the 'less active' form, would be expected to exhibit activity substantially below this elevated benchmark, making it a useful tool for titrating STING activation.

Immunology Cytokine induction Innate immunity

Ammonium Salt Solubility & Stability

The ammonium salt formulation of ADU-S100 imparts distinct physicochemical properties compared to its free acid or disodium salt forms. Specifically, the ammonium salt is reported to be soluble in water, a critical advantage for aqueous-based biological assays and in vivo applications . In contrast, the free acid form (ADU-S100) is reported to be unstable [1]. Furthermore, the ammonium salt form is noted for improving both stability and lipophilicity, which promotes significantly increased STING signaling compared to endogenous CDNs .

Formulation science In vitro assay development Drug delivery

Clinical Development of Active ADU-S100

The active Rp,Rp-diastereomer of ADU-S100 (MIW815) is a first-in-class STING agonist that has advanced to Phase I and Phase Ib clinical trials for the treatment of various advanced/metastatic solid tumors and lymphomas, both as a monotherapy and in combination with the PD-1 inhibitor spartalizumab [1][2]. Its clinical evaluation validates the STING pathway as a therapeutic target in oncology, with reported evidence of systemic immune activation following intratumoral injection [3]. The ADU-S100 enantiomer, by virtue of its lower activity, is not a clinical candidate but is an essential research tool for understanding the pathway activated by its clinical counterpart.

Translational research Cancer immunotherapy Clinical trial design

ADU-S100 Enantiomer Research Applications


Stereochemistry-Matched Negative Control

In any in vitro or in vivo experiment utilizing the active STING agonist ADU-S100 (MIW815) to study innate immune activation, the ADU-S100 enantiomer ammonium salt serves as the most appropriate negative control. Its identical chemical structure, save for stereochemistry, controls for any non-specific effects of the CDN backbone or ammonium salt formulation, ensuring that observed phenotypes are specifically attributed to STING pathway activation [1].

Structure-Activity Relationship (SAR) Studies

Researchers engaged in medicinal chemistry or chemical biology can utilize the ADU-S100 enantiomer as a reference compound to systematically study the impact of stereochemistry on STING binding affinity and downstream signaling. Comparing its activity to that of the active Rp,Rp-diastereomer and other CDN analogs helps elucidate the precise structural requirements for potent STING agonism [2].

Aqueous-Based Assays with Low-Activity Modulator

Given its reported solubility in water due to the ammonium salt formation, this compound is well-suited for assays where the use of organic solvents like DMSO must be minimized or avoided. Its low intrinsic activity against STING allows researchers to use it as a baseline control or a weak agonist in aqueous buffer systems without the confounding variables associated with solvent effects or high pathway activation .

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